Cas no 1022675-03-1 (N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide)

N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide is a synthetic organic compound featuring an indole core linked to a 4-methylphenylsulfanylpropanamide moiety. This structure suggests potential utility in medicinal chemistry, particularly in targeting serotonin-related pathways due to the indole scaffold's resemblance to tryptamine derivatives. The 4-methylphenylsulfanyl group enhances lipophilicity, potentially improving membrane permeability. The compound's amide linkage provides stability while allowing for hydrogen bonding interactions, which may be advantageous in binding to biological targets. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery or as a biochemical tool for investigating indole-based signaling mechanisms.
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide structure
1022675-03-1 structure
商品名:N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide
CAS番号:1022675-03-1
MF:C20H22N2OS
メガワット:338.466483592987
MDL:MFCD00170614
CID:5185784

N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide 化学的及び物理的性質

名前と識別子

    • N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide
    • MDL: MFCD00170614
    • インチ: 1S/C20H22N2OS/c1-15-6-8-17(9-7-15)24-13-11-20(23)21-12-10-16-14-22-19-5-3-2-4-18(16)19/h2-9,14,22H,10-13H2,1H3,(H,21,23)
    • InChIKey: NDTKHXXGDLIGPL-UHFFFAOYSA-N
    • ほほえんだ: C(NCCC1C2=C(NC=1)C=CC=C2)(=O)CCSC1=CC=C(C)C=C1

N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
MS-10720-50MG
N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide
1022675-03-1 >90%
50mg
£102.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1624982-1mg
N-(2-(1H-indol-3-yl)ethyl)-3-(p-tolylthio)propanamide
1022675-03-1 98%
1mg
¥445 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1624982-10mg
N-(2-(1H-indol-3-yl)ethyl)-3-(p-tolylthio)propanamide
1022675-03-1 98%
10mg
¥945 2023-03-01
abcr
AB160595-1 g
N-(2-Indol-3-ylethyl)-3-(4-methylphenylthio)propanamide
1022675-03-1
1g
€211.30 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1624982-20mg
N-(2-(1H-indol-3-yl)ethyl)-3-(p-tolylthio)propanamide
1022675-03-1 98%
20mg
¥1396 2023-03-01
abcr
AB160595-10 g
N-(2-Indol-3-ylethyl)-3-(4-methylphenylthio)propanamide
1022675-03-1
10g
€482.50 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1624982-5mg
N-(2-(1H-indol-3-yl)ethyl)-3-(p-tolylthio)propanamide
1022675-03-1 98%
5mg
¥637 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1624982-2mg
N-(2-(1H-indol-3-yl)ethyl)-3-(p-tolylthio)propanamide
1022675-03-1 98%
2mg
¥504 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1624982-25mg
N-(2-(1H-indol-3-yl)ethyl)-3-(p-tolylthio)propanamide
1022675-03-1 98%
25mg
¥1228 2023-03-01
Key Organics Ltd
MS-10720-20MG
N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide
1022675-03-1 >90%
20mg
£76.00 2023-03-01

N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide 関連文献

N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamideに関する追加情報

Comprehensive Overview of N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide (CAS No. 1022675-03-1)

The compound N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide, identified by its CAS No. 1022675-03-1, is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique structural framework combining an indole moiety with a thioether linkage, making it a subject of interest for its potential biological activities. Researchers are particularly intrigued by its possible applications in neuropharmacology and cancer therapeutics, given the prevalence of indole derivatives in drug discovery.

In recent years, the scientific community has shown growing interest in sulfur-containing compounds due to their diverse pharmacological properties. The 4-methylphenylsulfanyl group in this molecule enhances its lipophilicity, which could improve membrane permeability—a critical factor in drug bioavailability. This aligns with current trends in medicinal chemistry, where optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties is a key focus. Additionally, the indole-3-ethyl side chain is structurally analogous to neurotransmitters like serotonin, suggesting potential CNS (Central Nervous System) applications.

The synthesis of CAS No. 1022675-03-1 typically involves multi-step organic reactions, including amide coupling and thioether formation. These methods are widely discussed in peer-reviewed journals, reflecting the compound's relevance in modern organic synthesis. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to confirm its purity and structural integrity, ensuring compliance with Good Laboratory Practices (GLP).

From a commercial perspective, N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide is often sourced by research institutions and pharmaceutical companies exploring novel small-molecule therapeutics. Its mechanism of action remains under investigation, but preliminary studies suggest interactions with enzyme targets such as kinases or GPCRs (G-Protein Coupled Receptors). This aligns with the broader industry shift toward targeted therapy and precision medicine.

Environmental and safety profiles of this compound are also critical considerations. While not classified as hazardous, proper handling protocols should be followed to minimize risks associated with chemical exposure. Regulatory frameworks like REACH and FDA guidelines provide standardized approaches for its safe use in preclinical studies.

In summary, CAS No. 1022675-03-1 represents a promising candidate for further scientific exploration. Its hybrid structure bridges gaps between heterocyclic chemistry and biologically active compounds, offering avenues for innovation in drug design. As research progresses, this molecule may emerge as a cornerstone in developing next-generation therapeutic agents.

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清らかである:99%/99%
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